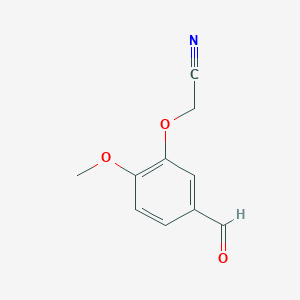![molecular formula C11H19NO2 B2394743 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1209917-19-0](/img/structure/B2394743.png)
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid” is a complex organic molecule that contains a bicyclic structure and a carboxylic acid group . The bicyclic structure is known as azabicyclo[3.2.1]octane, which is a type of azabicyclic compound. Azabicyclic compounds are organic compounds that contain a nitrogen atom and two fused ring structures. The “propan-2-yl” group, also known as an isopropyl group, is a type of alkyl group derived from propane.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an azabicyclo[3.2.1]octane core, which is a type of bicyclic structure with a nitrogen atom. Attached to this core are a propan-2-yl (or isopropyl) group and a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
This compound can be used in the asymmetric synthesis of 8-oxabicyclo[3.2.1]octanes and 11-oxatricyclo[5.3.1.0]undecanes . The synthesis process involves gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .
Drug Discovery
The 2-Azabicyclo[3.2.1]octane core, which is structurally similar to the compound , has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Natural Product Synthesis
The compound can be used in the synthesis of natural products that contain 8-oxabicyclo[3.2.1]octane core structures . Some of these natural products show interesting biological activities .
Anti-Tumor Reagent Synthesis
The compound can be used in the synthesis of Englerin A, a potential anti-tumor reagent . Englerin A is isolated from Phyllanthus engleri in Tanzania and shows selective activity to renal cancer cell lines at the nanomolar level .
Anti-Inflammatory Agent Synthesis
The compound can be used in the synthesis of Homalomenol C, an anti-inflammatory agent . Homalomenol C is isolated from the roots of Homalomena aromatica and is reported as the bioactive component of the Vietnamese traditional medicine .
NO Inhibitory Activity
The compound can be used in the synthesis of Balsamiferine J, which has NO inhibitory activity against murine microglial cell lines . Balsamiferine J is isolated from Blumea balsamifera .
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether this compound has any biological activity, it’s difficult to provide a detailed analysis of its mechanism of action .
Direcciones Futuras
Propiedades
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)12-9-3-4-10(12)6-8(5-9)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJERURNOUINI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

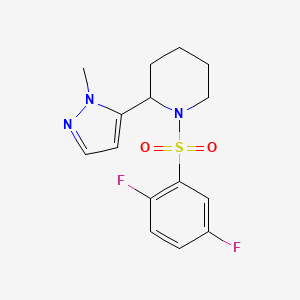
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
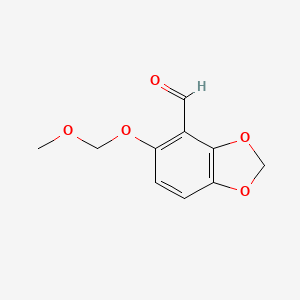

![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2394671.png)
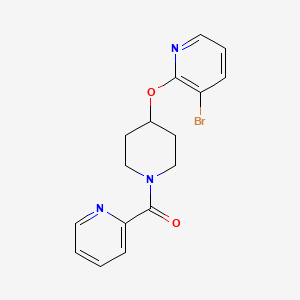

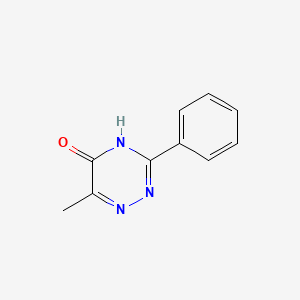
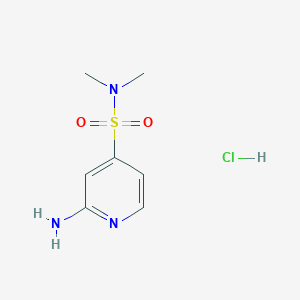
![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)
